molecular formula C42H84ClNO2 B8180676 N,N,N-Trimethyl-2,3-bis(octadec-9-en-1-yloxy)propan-1-aminium chloride

N,N,N-Trimethyl-2,3-bis(octadec-9-en-1-yloxy)propan-1-aminium chloride

Cat. No.: B8180676
M. Wt: 670.6 g/mol
InChI Key: LDGWQMRUWMSZIU-AFLLVNNISA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,N-Trimethyl-2,3-bis(octadec-9-en-1-yloxy)propan-1-aminium chloride is a cationic lipid compound commonly used in various scientific and industrial applications. It is known for its surface-active properties and is often utilized in the formulation of liposomes for gene transfection and other biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-2,3-bis(octadec-9-en-1-yloxy)propan-1-aminium chloride typically involves the following steps :

    Preparation of Octadec-9-en-1-ol: This compound is derived from the reduction of octadec-9-en-1-al using a suitable reducing agent such as sodium borohydride.

    Formation of Bis(octadec-9-en-1-yloxy)propan-1-ol: The octadec-9-en-1-ol is then reacted with epichlorohydrin to form bis(octadec-9-en-1-yloxy)propan-1-ol.

    Quaternization: The final step involves the quaternization of bis(octadec-9-en-1-yloxy)propan-1-ol with trimethylamine to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-2,3-bis(octadec-9-en-1-yloxy)propan-1-aminium chloride primarily undergoes the following types of reactions :

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: The double bonds in the octadec-9-en-1-yloxy groups can undergo oxidation and reduction reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halides and nucleophiles such as hydroxide ions.

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

Major Products

    Substitution: Products include various substituted ammonium compounds.

    Oxidation: Products include epoxides and diols.

    Reduction: Products include saturated alkyl chains.

Scientific Research Applications

N,N,N-Trimethyl-2,3-bis(octadec-9-en-1-yloxy)propan-1-aminium chloride has a wide range of applications in scientific research :

    Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: Employed in the preparation of liposomes for gene delivery and transfection studies.

    Medicine: Utilized in the development of drug delivery systems, particularly for anticancer therapies.

    Industry: Applied in the formulation of personal care products such as shampoos and conditioners due to its surface-active properties.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP): Another cationic lipid used for gene delivery.

    1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Often used in combination with cationic lipids to enhance transfection efficiency.

Uniqueness

N,N,N-Trimethyl-2,3-bis(octadec-9-en-1-yloxy)propan-1-aminium chloride is unique due to its specific structure that provides optimal balance between hydrophobic and hydrophilic properties, making it highly effective in forming stable liposomes for gene delivery .

Properties

IUPAC Name

2,3-bis[(E)-octadec-9-enoxy]propyl-trimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H84NO2.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,42H,6-19,24-41H2,1-5H3;1H/q+1;/p-1/b22-20+,23-21+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGWQMRUWMSZIU-AFLLVNNISA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCC/C=C/CCCCCCCC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H84ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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